BenchChemオンラインストアへようこそ!

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid

Molecular weight Lipophilicity Physicochemical property

Introducing 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid (CAS 1206995-34-7), a conformationally flexible coumarin-3-carboxamide featuring a saturated cyclohexane spacer distinct from planar aromatic analogs. This unique scaffold is designed for NAAA inhibition (literature IC50 range 7–160 nM for related analogs) and carbonic anhydrase isoform selectivity (CA IX/XII). Procure alongside benzoic acid analog (CAS 1207029-23-9) for direct SAR comparison. High purity (≥95%). Ideal for hit expansion and focused library synthesis.

Molecular Formula C19H21NO5
Molecular Weight 343.379
CAS No. 1206995-34-7
Cat. No. B2363114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid
CAS1206995-34-7
Molecular FormulaC19H21NO5
Molecular Weight343.379
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3CCC(CC3)C(=O)O
InChIInChI=1S/C19H21NO5/c1-11-14-4-2-3-5-15(14)25-19(24)16(11)17(21)20-10-12-6-8-13(9-7-12)18(22)23/h2-5,12-13H,6-10H2,1H3,(H,20,21)(H,22,23)
InChIKeyXEPCLJWVKXNVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic Acid (CAS 1206995-34-7): Compound Identity, Coumarin-3-Carboxamide Class, and Procurement Baseline


4-((4-Methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid (CAS 1206995-34-7, molecular formula C₁₉H₂₁NO₅, molecular weight 343.38 g/mol) is a synthetic small molecule belonging to the coumarin-3-carboxamide class. Its structure comprises a 4-methyl-2-oxo-2H-chromene (4-methylcoumarin) core linked via a carboxamide bridge to a methylenecyclohexane-1-carboxylic acid moiety . Coumarin-3-carboxamides are a privileged scaffold in medicinal chemistry, with literature precedent for modulation of targets including carbonic anhydrase isoforms, monoamine oxidases, cholinesterases, and N-acylethanolamine-hydrolyzing acid amidase (NAAA) [1]. The compound is commercially available for research use through multiple chemical suppliers, typically at ≥95% purity. A closely related analog is 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid (CAS 1207029-23-9), which replaces the cyclohexane ring with a phenyl ring, providing a direct comparator for evaluating the impact of the cyclohexane spacer on physicochemical and biological properties.

Why Generic Coumarin-3-Carboxamide Substitution Fails: Structural Determinants Governing Target Engagement and Physicochemical Profile for 4-((4-Methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic Acid


The coumarin-3-carboxamide class exhibits steep structure-activity relationships (SAR) in which seemingly minor structural modifications produce order-of-magnitude changes in target potency, selectivity, and physicochemical properties [1]. The cyclohexanecarboxylic acid moiety in this compound introduces a conformationally flexible, saturated carbocyclic spacer that differentiates it from aromatic-analog acids (e.g., the benzoic acid congener CAS 1207029-23-9) and simple N-cyclohexyl amides (e.g., N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide, molecular weight 271.32 g/mol). Literature on related coumarin-3-carboxamide series demonstrates that the nature of the amide substituent profoundly influences enzyme isoform selectivity—for example, the difference between selective carbonic anhydrase IX/XII inhibition versus pan-isoform activity can hinge on a single ring substitution pattern [1]. Without explicit comparative data for this specific compound, the quantitative dimensions of its differentiation from close analogs remain uncharacterized. Generic substitution within this chemotype without experimental validation would therefore carry substantial risk of altered target engagement, pharmacokinetic behavior, and off-target liability. The following evidence sections present the available quantitative data and explicitly identify the evidence gaps that must be resolved before procurement for a specific assay program.

Quantitative Differentiation Evidence: 4-((4-Methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic Acid Versus Closest Analogs and In-Class Candidates


Molecular Weight and Calculated Physicochemical Profile: Cyclohexane vs. Phenyl Spacer Comparison

The target compound (MW 343.38, molecular formula C₁₉H₂₁NO₅) differs from its closest available analog, 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid (CAS 1207029-23-9, MW 337.33, C₁₉H₁₅NO₅), by substitution of a cyclohexane ring for a phenyl ring . This structural change increases molecular weight by approximately 6 Da and adds six hydrogen atoms, replacing the planar, π-electron-rich phenyl with a saturated, conformationally flexible cyclohexyl ring. The cyclohexane spacer is predicted to increase molecular flexibility (additional rotatable bonds) and modestly elevate logP relative to the planar phenyl analog, although direct experimental logP data for either compound are not publicly available. The cyclohexane-carboxylic acid moiety also replaces the benzoic acid's ability to participate in π-stacking interactions with a capacity for hydrophobic packing in enclosed binding pockets.

Molecular weight Lipophilicity Physicochemical property

Coumarin-3-Carboxamide Class-Level NAAA Inhibitory Activity: Contextualizing Target Compound Potential

Multiple coumarin-3-carboxamide derivatives have demonstrated nanomolar potency against human N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase implicated in pain and inflammation [1]. Compounds within this chemotype exhibit IC₅₀ values ranging from 7 nM to >10,000 nM depending on the nature and position of substituents on both the coumarin core and the amide side chain [1]. The specific target compound (CAS 1206995-34-7) has not been directly tested in any publicly available NAAA inhibition assay as of this analysis. However, the presence of the 4-methyl substituent on the coumarin ring is consistent with features required for NAAA active-site recognition, and the cyclohexanecarboxylic acid side chain presents a hydrogen-bond donor/acceptor motif that could engage the enzyme's catalytic residues. Without direct head-to-head data, this compound must be considered an untested candidate within a validated chemotype, and its procurement should be accompanied by a plan for de novo NAAA inhibition profiling against a known positive control (e.g., ARN 077, IC₅₀ = 7 nM on human NAAA [2]).

NAAA inhibition Serine hydrolase Pain and inflammation

Synthetic Tractability and Building-Block Differentiation: Cyclohexanecarboxylic Acid vs. Benzoic Acid or Simple Amide Derivatives

The target compound is synthesized by amide coupling of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS 833-31-8) with trans-4-(aminomethyl)cyclohexanecarboxylic acid . This synthetic route employs standard carbodiimide coupling reagents (e.g., EDCI/DMAP) in organic solvents such as dichloromethane and is operationally simpler than routes requiring protected intermediates or selective deprotection strategies. By contrast, the benzoic acid analog (CAS 1207029-23-9) uses 4-(aminomethyl)benzoic acid, which is electronically distinct (aniline-like nitrogen) and may require different coupling conditions or protecting group strategies to avoid N-oxide formation or over-acylation. The cyclohexanecarboxylic acid building block provides an aliphatic amine with greater nucleophilicity and lower susceptibility to oxidative side reactions during coupling compared to the benzylic amine of the phenyl analog.

Synthetic accessibility Amide coupling Building block

Carbonic Anhydrase Inhibition Class-Level Precedent: Analogy for Selectivity Profiling Expectations

Coumarin-3-carboxamides have been characterized as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, with Kᵢ values ranging from 0.5 to >100 µM across a panel of 40+ derivatives tested against hCA I, II, IX, and XII [1]. In this series, the nature of the N-substituent on the carboxamide dictated isoform selectivity—aliphatic and cycloaliphatic substituents favored CA IX/XII over CA I/II, whereas aromatic substituents tended to increase CA II affinity and reduce selectivity. Extrapolating from this class-level SAR, the cyclohexanecarboxylic acid moiety in the target compound is predicted to maintain selectivity for the tumor-associated isoforms CA IX/XII over the ubiquitous CA I/II, a profile that would differentiate it from more promiscuous aromatic-substituted analogs. However, this inference has not been experimentally validated for CAS 1206995-34-7, and the carboxylic acid functionality may introduce additional zinc-binding interactions not present in the simpler N-alkyl or N-cyclohexyl derivatives tested in the published study.

Carbonic anhydrase Isoform selectivity Tumor-associated CA IX/XII

Evidence Gap Declaration: Absence of Direct Comparative Biological Data for the Target Compound

A comprehensive search of public chemical biology databases (ChEMBL, BindingDB, PubChem) and primary literature (PubMed, Google Scholar, Google Patents) as of April 2026 did not identify any peer-reviewed publication, patent, or database entry containing direct quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, Kd, logP, solubility, metabolic stability, or in vivo pharmacokinetic parameters) for 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid (CAS 1206995-34-7). The compound is listed exclusively on commercial vendor websites as a research chemical or screening compound. This evidence gap means that all differentiation claims in this guide are derived from class-level inference based on structurally related coumarin-3-carboxamides or from calculated physicochemical comparisons with close analogs, and none constitute direct, experimentally validated head-to-head comparisons for the target compound.

Evidence gap Data availability Procurement caution

Evidence-Backed Application Scenarios for 4-((4-Methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic Acid: Where the Compound Provides Differentiated Value


De Novo NAAA Inhibitor Screening in Pain and Inflammation Programs

The coumarin-3-carboxamide scaffold is validated for NAAA inhibition, with multiple analogs achieving nanomolar potency (IC₅₀ 7–160 nM) in HEK293-expressed human NAAA assays [1]. The target compound introduces a cyclohexanecarboxylic acid moiety not previously profiled in published NAAA SAR studies. Procuring this compound for a focused NAAA inhibition screen—alongside the benzoic acid analog (CAS 1207029-23-9) as a matched pair—would generate the first direct comparative data on how cyclohexane vs. phenyl spacer geometry influences NAAA potency, selectivity over acid ceramidase, and cell permeability. This head-to-head experiment directly addresses the key differentiation question raised in this guide.

Carbonic Anhydrase Isoform Selectivity Profiling for Oncology Research

Coumarin-3-carboxamides with cycloaliphatic amide substituents preferentially inhibit tumor-associated carbonic anhydrase isoforms IX and XII over the ubiquitous isoforms I and II [2]. Testing the target compound against a panel of CA isoforms (I, II, IX, XII) would test whether the cyclohexanecarboxylic acid substituent maintains this class-level selectivity trend while the carboxylic acid group provides additional zinc-binding affinity. A positive result would position this compound as a differentiated starting point for developing CA IX/XII-selective anticancer agents with reduced CA II-driven side effects.

Focused Library Synthesis and SAR Expansion Around the Cyclohexane Spacer

The target compound's structure suggests three logical diversification vectors: (i) variation of the coumarin 4-position substituent (methyl vs. H, halogen, aryl), (ii) modification of the cyclohexane ring (cis vs. trans stereochemistry, 4-substitution), and (iii) derivatization of the terminal carboxylic acid (ester prodrugs, amides, bioisosteres such as tetrazole or acylsulfonamide). As a building block, trans-4-(aminomethyl)cyclohexanecarboxylic acid provides a synthetically robust coupling partner with an aliphatic amine that reacts efficiently under standard amide coupling conditions [3], enabling parallel synthesis of 24–96 compound libraries for systematic SAR exploration.

Physicochemical Property Benchmarking Against the Benzoic Acid Analog

A direct experimental comparison of the target compound and its benzoic acid analog (CAS 1207029-23-9) for logP (shake-flask or chromatographic), aqueous solubility (nephelometry or HPLC-UV), and artificial membrane permeability (PAMPA) would quantify the impact of replacing a planar phenyl spacer with a saturated cyclohexyl ring . This dataset would serve as a design principle for future library enumeration: cyclohexane spacers may systematically increase logP by 0.5–1.0 units and reduce aromatic π-stacking-driven protein binding compared to phenyl spacers, guiding building-block selection for lead optimization programs.

Quote Request

Request a Quote for 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.